![molecular formula C14H18N4 B7588097 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. CPP has been studied extensively for its potential use in cancer treatment, as well as for its effects on the immune system, inflammation, and neuroprotection.
Wirkmechanismus
The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its inhibition of PARP, which is an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, if PARP is inhibited by 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, the damaged DNA cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, modulation of the immune response, and neuroprotection. In cancer cells, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile causes DNA damage and cell death, while in immune cells it enhances their activity and function. In the brain, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to protect neurons from oxidative stress and inflammation, which can lead to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments is its potency and selectivity for PARP, which makes it a powerful tool for studying the role of PARP in various biological processes. However, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes outside of PARP inhibition are not well understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, including its use in combination with other cancer therapies, its application in immunotherapy, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes and to develop more potent and selective PARP inhibitors. Overall, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has shown great promise as a tool for scientific research and as a potential therapeutic agent in a variety of diseases.
Synthesemethoden
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves several steps, starting with the reaction of 2-chloro-4-cyanopyridine with 4-(cyclopropylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile. The overall yield of this process is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been used extensively in scientific research, particularly in the fields of cancer biology, immunology, and neurobiology. In cancer research, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, which prevents cancer cells from repairing DNA damage. This leads to increased cancer cell death and improved treatment outcomes. 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has also been studied for its potential use in immunotherapy, as it can modulate the immune response and enhance the activity of immune cells such as T cells and natural killer cells. In neurobiology, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-13-3-4-16-14(9-13)18-7-5-17(6-8-18)11-12-1-2-12/h3-4,9,12H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFIJVCRZVXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
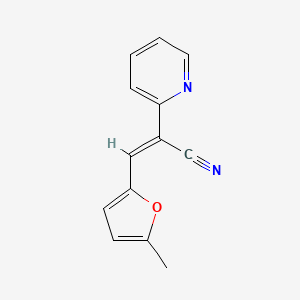
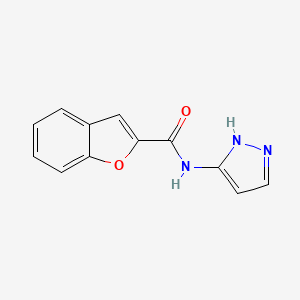
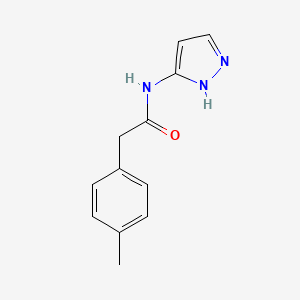
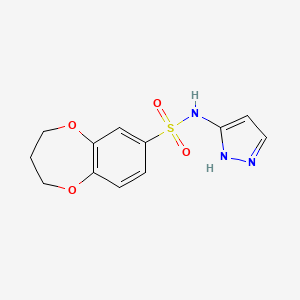
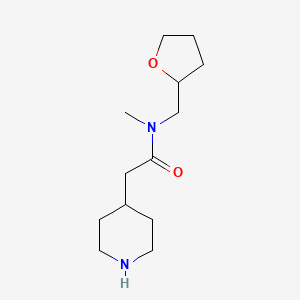
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
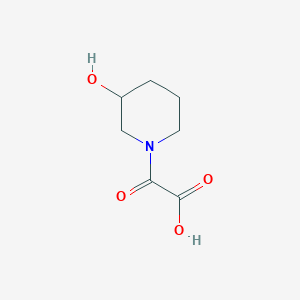
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
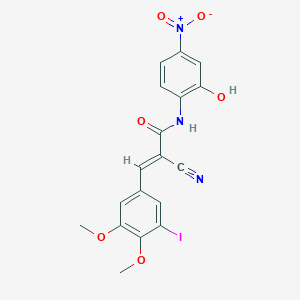
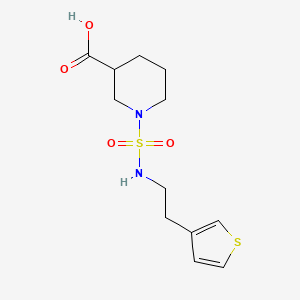
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)